6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-(Tert-butyl)-3,4-dihydroquinolin-2(1H)-one, also known as 6-t-butyl-2(1H)-quinolinone, is a synthetic organic compound used in various scientific research applications. It is a colorless solid that is insoluble in water, but soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound has a wide range of applications in the fields of organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Synthetic Studies in Marine Drugs
- Application: Synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products.
- Research Insight: This compound was synthesized via condensation and cyclodehydration processes, playing a crucial role in marine drug discovery.
- Source: (Li et al., 2013).
Photocyclization and Chirality Studies
- Application: Enantiospecific photocyclization of molecularly chiral acrylanilides to yield dihydroquinolin-2-ones.
- Research Insight: The photocyclization results in high enantioselectivity, which is critical in chiral chemistry and pharmaceutical applications.
- Source: (Ayitou & Sivaguru, 2009).
Reaction Mechanisms in Organic Chemistry
- Application: The reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to form dihydroquinoline derivatives.
- Research Insight: This reaction showcases the efficiency and versatility of dihydroquinoline compounds in organic synthesis.
- Source: (Matsumoto et al., 2010).
properties
IUPAC Name |
6-tert-butyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXCQJMPEBPSNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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